molecular formula C13H13N3O2 B2511735 1-benzyl-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1267196-70-2

1-benzyl-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B2511735
CAS RN: 1267196-70-2
M. Wt: 243.266
InChI Key: VHOVIDPMVCKOBW-UHFFFAOYSA-N
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Description

1,2,3-Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring . They are important in medicinal chemistry and materials science .


Synthesis Analysis

1,2,3-Triazoles can be synthesized through a variety of methods. One common method is the Huisgen cycloaddition, also known as the azide-alkyne cycloaddition .


Molecular Structure Analysis

The molecular structure of 1,2,3-triazoles is characterized by a five-membered ring containing three nitrogen atoms. The exact structure can vary depending on the substituents attached to the ring .


Chemical Reactions Analysis

1,2,3-Triazoles can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a 1,2,3-triazole compound would depend on its specific structure. For example, the compound 1H-1,2,3-triazole-4-carboxylic acid has a molecular weight of 113.075 Da .

Scientific Research Applications

Crystal and Molecular Structures

1-Benzyl-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid has been explored in the context of its molecular and crystal structures. Studies like those by Boechat et al. (2010) have examined the molecular disposition and bond distances within similar triazole derivatives, providing insights into their crystallographic properties and π-electron density delocalization patterns (Boechat et al., 2010).

Synthesis and Application in Peptidomimetics

The compound has potential utility in the synthesis of peptidomimetics or biologically active compounds. Ferrini et al. (2015) detailed a ruthenium-catalyzed synthesis approach for 5-amino-1,2,3-triazole-4-carboxylic acid, a related molecule, underscoring its relevance in creating triazole-based scaffolds for medical applications (Ferrini et al., 2015).

Anticancer Activity Screening

Pokhodylo et al. (2021) conducted a study involving a two-step synthesis process for a triazole compound, emphasizing its potential use in anticancer activity screening. This study indicates the broader relevance of triazole derivatives in medicinal chemistry (Pokhodylo et al., 2021).

Applications in Organic Synthesis

The 1,2,3-triazole framework, as represented in 1-benzyl-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid, is of significant interest in organic synthesis. For instance, Cottrell et al. (1991) discussed the preparation of 1-benzyl-1H-1,2,3-triazoles from benzyl azides, highlighting the methodological advancements in creating these compounds (Cottrell et al., 1991).

Mechanism of Action

The mechanism of action of a 1,2,3-triazole compound would depend on its specific structure and the context in which it is used. For example, some 1,2,3-triazoles have been found to have antimicrobial activity .

Safety and Hazards

The safety and hazards associated with a 1,2,3-triazole compound would depend on its specific structure. Some 1,2,3-triazoles are classified as hazardous due to their potential for causing skin and eye irritation .

Future Directions

The future directions for research on 1,2,3-triazoles could include exploring their potential uses in medicinal chemistry, materials science, and other fields . Further studies could also aim to develop new methods for synthesizing 1,2,3-triazoles .

properties

IUPAC Name

1-benzyl-5-cyclopropyltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c17-13(18)11-12(10-6-7-10)16(15-14-11)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOVIDPMVCKOBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(N=NN2CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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